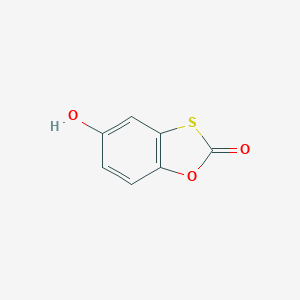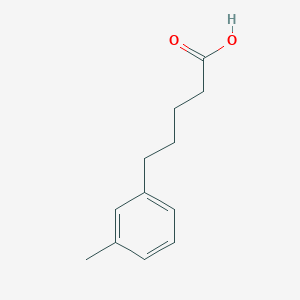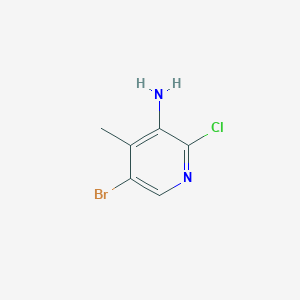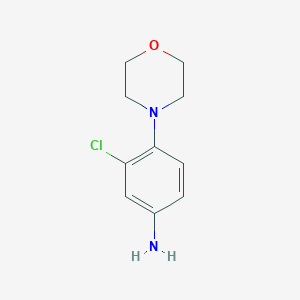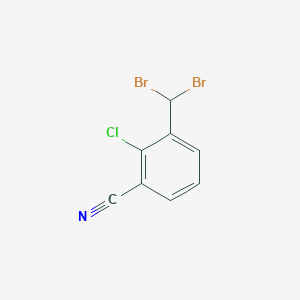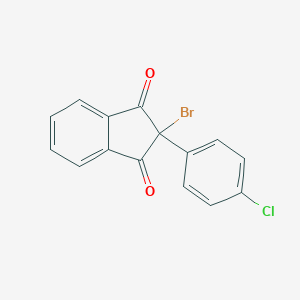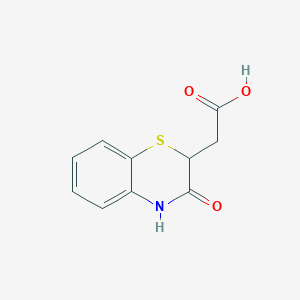![molecular formula C11H18O3 B177578 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene CAS No. 196805-13-7](/img/structure/B177578.png)
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is a bicyclic organic compound that has gained significant attention in the field of organic chemistry. It is a versatile compound that has been widely used in various scientific research applications due to its unique chemical structure and properties.2.1]hept-2-ene.
Mecanismo De Acción
The mechanism of action of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in various organic reactions. The compound's unique chemical structure allows it to form stable complexes with various organic molecules, leading to increased reaction rates and yields.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is its versatility. The compound can be used in various scientific research applications, making it a valuable tool for chemists and researchers. Additionally, the compound's high yield and purity make it easy to work with in the laboratory. However, one of the limitations of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is its high cost, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the research and development of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene. One possible direction is the synthesis of new derivatives of the compound with improved properties and reactivity. Another direction is the exploration of the compound's potential as a chiral auxiliary in asymmetric synthesis. Additionally, the compound's potential as a catalyst in various organic reactions could be further investigated. Overall, the future research and development of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene hold great promise for the advancement of organic chemistry and scientific research.
Métodos De Síntesis
The synthesis of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene involves a multi-step reaction process. The starting material for the synthesis is bicyclo[2.2.1]hept-2-ene, which undergoes a reaction with paraformaldehyde and methanol in the presence of a Lewis acid catalyst to form 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification techniques.
Aplicaciones Científicas De Investigación
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene has been widely used in various scientific research applications. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound has also been used as a reagent in organic synthesis, such as in the synthesis of heterocyclic compounds. Additionally, 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene has been used as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
5-(trimethoxymethyl)bicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-12-11(13-2,14-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVESJZYRXSGNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC2CC1C=C2)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609479 |
Source


|
| Record name | 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196805-13-7 |
Source


|
| Record name | 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


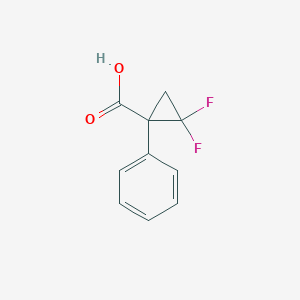
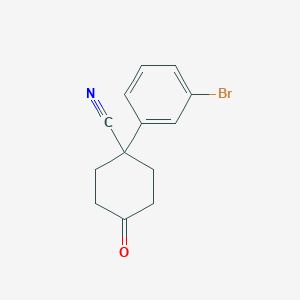
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)
![Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B177505.png)

